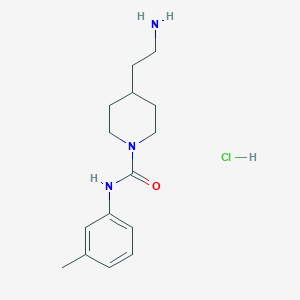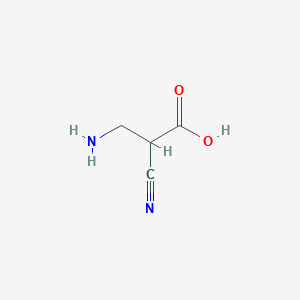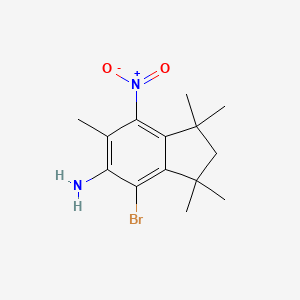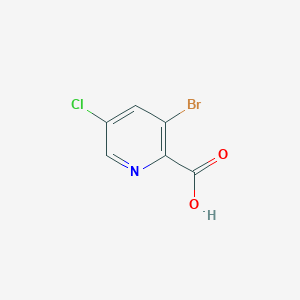
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride
Descripción general
Descripción
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride, commonly known as 4-AEP, is a synthetic compound that has a wide range of applications in the scientific research field. It is a chiral, water-soluble compound that has been found to have a variety of effects on the body, both biochemically and physiologically.
Aplicaciones Científicas De Investigación
CGRP Receptor Antagonism
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride has been studied for its role as a calcitonin gene-related peptide (CGRP) receptor antagonist. This involves a complex synthesis process, highlighting its potential in developing treatments for conditions influenced by CGRP receptors (Cann et al., 2012).
HIV-1 Inhibition
Research has identified derivatives of piperidine-4-carboxamide, structurally similar to the compound , as potent inhibitors of HIV-1. These derivatives exhibit high CCR5 binding affinity and potent inhibition of membrane fusion, indicating potential applications in HIV-1 treatment (Imamura et al., 2006).
Potential Antipsychotic Agents
Heterocyclic analogues of piperidine-1-carboxamide hydrochloride have been evaluated as potential antipsychotic agents. This research investigates the compound’s affinity for various receptors, including dopamine and serotonin receptors, demonstrating its potential in antipsychotic medication development (Norman et al., 1996).
Neuropathic Pain Management
Studies on a series of transient receptor potential vanilloid type 1 (TRPV1) antagonists, including derivatives of piperidine-1-carboxamide hydrochloride, have shown significant effects on neuropathic pain. This suggests the compound's potential utility in pain management (Oka et al., 2018).
Acetylcholinesterase Inhibition
Some derivatives of piperidine have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This is significant in the context of potential treatments for diseases like Alzheimer's, where AChE inhibitors play a crucial role (Sugimoto et al., 1990).
Anti-Angiogenic and DNA Cleavage Activities
Derivatives of piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential application as anticancer agents (Kambappa et al., 2017).
Propiedades
IUPAC Name |
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-12-3-2-4-14(11-12)17-15(19)18-9-6-13(5-8-16)7-10-18;/h2-4,11,13H,5-10,16H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJXAGLRDGXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)

![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)



![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)


